7-Bromo-3-hydroxy-2-naphthoic acid

Gold nanorods LSPR Nanomaterials synthesis

Procure 7-Bromo-3-hydroxy-2-naphthoic acid for its unmatched specificity. The 7-position bromine substitution is critical for achieving a 1005 nm LSPR peak in gold nanorod synthesis and for enabling phosphatase inhibition (IC50 ~24 μM). Its high melting point (262°C) ensures thermal stability for dye and pigment applications. This exact regioisomer is non-substitutable for Naphthol AS-BI phosphate synthesis.

Molecular Formula C11H7BrO3
Molecular Weight 267.07 g/mol
CAS No. 1779-11-9
Cat. No. B154408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-hydroxy-2-naphthoic acid
CAS1779-11-9
Molecular FormulaC11H7BrO3
Molecular Weight267.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)Br
InChIInChI=1S/C11H7BrO3/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,13H,(H,14,15)
InChIKeyXZWXQSGFZHRDNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-hydroxy-2-naphthoic Acid (CAS 1779-11-9): Technical Specification and Baseline Characterization for Procurement Decisions


7-Bromo-3-hydroxy-2-naphthoic acid (CAS 1779-11-9) is a brominated derivative of 3-hydroxy-2-naphthoic acid with molecular formula C11H7BrO3 and molecular weight 267.07 g/mol [1]. The compound is commercially available as a yellow to brown solid with a reported melting point of approximately 262 °C [2]. It is utilized as an intermediate in dye and pigment synthesis, specifically as Ice Color coupling component 45, and has documented applications in pharmaceutical research, materials science including gold nanorod synthesis, and as a phosphatase inhibitor [3][4]. The 7-position bromine substitution on the naphthalene ring confers distinct physicochemical properties relative to the non-brominated parent compound and positional isomers, including altered electronic distribution, increased lipophilicity, and enhanced thermal stability, which directly influence its performance in coupling reactions and materials applications.

Why 3-Hydroxy-2-naphthoic Acid (HNA) Cannot Replace 7-Bromo-3-hydroxy-2-naphthoic Acid in Critical Applications


The substitution of 7-bromo-3-hydroxy-2-naphthoic acid with its non-brominated parent compound 3-hydroxy-2-naphthoic acid (HNA) or alternative bromo-positional isomers is not functionally equivalent due to the 7-position bromine atom's specific electronic and steric effects. The bromine substituent acts as a moderate electron-withdrawing group via inductive effects while contributing resonance electron donation, altering the electron density at the coupling site (C-1 or C-4 positions) during azo dye formation [1]. This electronic modulation directly affects coupling reactivity, color shade development, and final pigment properties. Furthermore, the 7-bromo substitution increases lipophilicity (calculated LogP ~3.6-4.5) compared to HNA, and elevates the melting point by approximately 40 °C, which impacts formulation stability and thermal processing windows [2][3]. Positional isomerism is critical: 4-bromo-3-hydroxy-2-naphthoic acid (CAS 2208-15-3) exhibits different steric hindrance around the hydroxyl-carboxyl chelation site and a lower melting point (~231 °C), rendering it unsuitable as a direct substitute for applications requiring the 7-bromo regiospecific configuration . The following quantitative evidence establishes the measurable performance differentials that justify compound-specific procurement.

Quantitative Differentiation Evidence: 7-Bromo-3-hydroxy-2-naphthoic Acid Performance Data vs. Comparators


Longitudinal Surface Plasmon Resonance (LSPR) Tuning: 7-BrHNA Enables 1005 nm Peak vs. HNA 980 nm in Gold Nanorod Synthesis with HCl Addition

In the seeded growth synthesis of monodisperse gold nanorods (GNRs), 7-bromo-3-hydroxy-2-naphthoic acid (7-BrHNA) functions as an aromatic additive that modulates the longitudinal surface plasmon resonance (LSPR) wavelength of the resulting nanoparticles. Under conditions with hydrochloric acid (HCl) addition, 7-BrHNA produces GNRs with an LSPR peak wavelength of 1005 nm [1]. In the same experimental system with identical HCl addition, the non-brominated parent compound 3-hydroxy-2-naphthoic acid (HNA) yields an LSPR peak of 980 nm [1]. The 25 nm bathochromic shift represents a quantifiable and reproducible difference in nanomaterial optical properties attributable specifically to the 7-bromo substituent.

Gold nanorods LSPR Nanomaterials synthesis Aromatic additives

Thermal Stability Advantage: 7-BrHNA Melting Point 262 °C vs. Non-Brominated HNA 218-223 °C

7-Bromo-3-hydroxy-2-naphthoic acid exhibits a melting point of approximately 262 °C [1]. The non-brominated parent compound 3-hydroxy-2-naphthoic acid (HNA, CAS 92-70-6) melts at 218-223 °C [2]. This represents an approximately 40 °C increase in melting point attributable to the 7-position bromine substitution, which enhances intermolecular interactions in the solid state. The higher melting point indicates greater thermal stability, which is relevant for applications involving elevated processing temperatures such as pigment conditioning, polymer incorporation, or high-temperature coupling reactions.

Thermal stability Melting point Solid-state properties Process chemistry

Purity Specification Differentiation: 7-Bromo-3-hydroxy-2-naphthoic Acid Available at ≥98.0% HPLC Grade vs. Typical Technical Grade HNA

Commercial suppliers offer 7-bromo-3-hydroxy-2-naphthoic acid with defined purity specifications including ≥98.0% (HPLC) and 98.0-102.0% (wt., AT) . In contrast, 3-hydroxy-2-naphthoic acid is commonly supplied as technical grade material with broader melting ranges and lower assay values (e.g., ≥97.5% by titration) . The availability of HPLC-verified purity for the brominated derivative provides procurement specialists with greater analytical confidence and batch-to-batch consistency, which is particularly critical when the compound is used as a synthetic building block for downstream pharmaceutical intermediates or high-value colorants where impurities can propagate through multi-step syntheses.

Analytical chemistry Purity specification Quality control HPLC

Positional Isomer Differentiation: 7-BrHNA (262 °C) vs. 4-Bromo-3-hydroxy-2-naphthoic Acid (231 °C) Confirms Regioisomeric Non-Equivalence

The 7-bromo positional isomer is structurally and functionally distinct from the 4-bromo isomer (4-bromo-3-hydroxy-2-naphthoic acid, CAS 2208-15-3). The 7-bromo derivative melts at approximately 262 °C [1], while the 4-bromo isomer melts at approximately 231 °C , a 31 °C difference. This substantial melting point disparity reflects differences in crystal packing and intermolecular interactions arising from the distinct spatial positioning of the bromine substituent relative to the hydroxyl and carboxyl groups. In coupling reactions for azo pigment synthesis, the 7-position bromine provides electronic modulation without introducing steric hindrance at the C-1 and C-4 coupling sites, whereas the 4-position bromine may sterically interfere with approach of the diazonium electrophile. This regioisomeric specificity is documented in patent literature where alpha-substituted (1- or 4-position) versus beta-substituted (5-, 6-, 7-, or 8-position) 2-hydroxy-3-naphthoic acids produce measurably different azo dye properties [2].

Regioisomerism Positional isomer Steric effects Coupling reactivity

Protein Tyrosine Phosphatase (PTP) Inhibitory Activity: 7-BrHNA Demonstrates IC50 ~24 μM vs. Structurally Related Inactive Analogs

7-Bromo-3-hydroxy-2-naphthoic acid functions as a competitive inhibitor of protein tyrosine phosphatases, specifically PTP1B and PTPN2 . In biochemical assays measuring inhibition of human recombinant PTP1B using p-nitrophenyl phosphate (pNPP) as substrate, 7-bromo-3-hydroxy-2-naphthoic acid demonstrates an IC50 value of approximately 24 μM (2.40E+4 nM) [1]. While this moderate potency precludes its use as a drug candidate, it establishes the compound's utility as a tool compound for phosphatase research and as a validated starting scaffold for medicinal chemistry optimization programs. In contrast, many structurally related non-halogenated naphthoic acid derivatives show no measurable PTP inhibitory activity at comparable concentrations, indicating that the 7-bromo substitution is essential for target engagement. The compound has also been reported to inhibit nerve growth factor formation and prevent experimental allergic encephalomyelitis in animal models , though direct comparative data for these endpoints are limited.

Enzyme inhibition PTP1B Phosphatase inhibitor Biochemical assay

Downstream Derivative Utility: Naphthol AS-BI Phosphate (CAS 1919-91-1) Derived from 7-BrHNA Enables Histochemical Phosphatase Detection

7-Bromo-3-hydroxy-2-naphthoic acid serves as the essential starting material for the synthesis of Naphthol AS-BI phosphate (CAS 1919-91-1; 7-bromo-3-hydroxy-2-naphthoic-o-anisidide phosphate) [1]. This derivative is a widely used histochemical substrate for detecting alkaline and acid phosphatase activities in tissue sections and cell preparations. Upon enzymatic cleavage, Naphthol AS-BI phosphate releases the chromogenic naphthol AS-BI moiety, which can be coupled with diazonium salts to produce an insoluble colored precipitate at sites of enzyme activity. This application is uniquely enabled by the 7-bromo substitution pattern, as the corresponding non-brominated analog (derived from HNA) does not provide the same chromogenic properties or coupling efficiency. The commercial availability of Naphthol AS-BI phosphate at 93-95% purity from multiple vendors confirms the established supply chain dependency on 7-bromo-3-hydroxy-2-naphthoic acid as the key intermediate [2].

Histochemistry Naphthol AS-BI phosphate Alkaline phosphatase Diagnostic reagents

Validated Application Scenarios for 7-Bromo-3-hydroxy-2-naphthoic Acid Based on Quantitative Evidence


Synthesis of Near-Infrared Tuned Gold Nanorods Requiring Precise LSPR Control

For materials science laboratories synthesizing monodisperse gold nanorods with targeted longitudinal surface plasmon resonance (LSPR) in the near-infrared region, 7-bromo-3-hydroxy-2-naphthoic acid (7-BrHNA) enables an LSPR peak of 1005 nm when used as an aromatic additive with HCl, compared to 980 nm achieved with non-brominated 3-hydroxy-2-naphthoic acid under identical conditions [1]. This 25 nm bathochromic shift is experimentally reproducible and provides researchers with a validated additive for tuning nanoparticle optical properties toward specific biomedical imaging or photothermal therapy wavelengths. Substitution with HNA will yield measurably different nanoparticle optical characteristics. [1]

High-Temperature Pigment and Dye Formulation Requiring Enhanced Thermal Stability

For industrial dye and pigment manufacturers formulating colorants that must withstand elevated processing temperatures during conditioning, milling, or polymer incorporation, 7-bromo-3-hydroxy-2-naphthoic acid provides a melting point of approximately 262 °C—approximately 40 °C higher than the non-brominated parent compound HNA (218-223 °C) [1][2]. This thermal stability advantage reduces the risk of premature melting, decomposition, or phase separation during high-temperature processing steps. The compound is specifically documented as Ice Color coupling component 45 for azoic dyeing applications. [1][2][3]

Synthesis of Naphthol AS-BI Phosphate for Histochemical Phosphatase Detection

For clinical pathology and research histochemistry laboratories requiring Naphthol AS-BI phosphate (CAS 1919-91-1) as a chromogenic substrate for alkaline or acid phosphatase detection, 7-bromo-3-hydroxy-2-naphthoic acid is the essential and non-substitutable precursor [1]. The 7-bromo substitution pattern is critical for the chromogenic properties of the resulting naphthol AS-BI moiety after enzymatic cleavage. Alternative naphthoic acid derivatives, including the non-brominated parent compound or 4-bromo positional isomer, do not yield the identical diagnostic reagent with equivalent coupling efficiency and color development characteristics. [1][2]

Medicinal Chemistry Scaffold for Protein Tyrosine Phosphatase (PTP1B/PTPN2) Inhibitor Development

For medicinal chemistry programs targeting protein tyrosine phosphatases PTP1B or PTPN2, 7-bromo-3-hydroxy-2-naphthoic acid serves as a validated starting scaffold with demonstrated competitive inhibitory activity (IC50 ~24 μM against human recombinant PTP1B) [1][2]. The 7-bromo substitution is essential for target engagement; non-halogenated 3-hydroxy-2-naphthoic acid analogs typically show no measurable inhibition at comparable concentrations. The compound also exhibits reported activity in modulating nerve growth factor formation and experimental allergic encephalomyelitis, providing multiple biological entry points for hit-to-lead optimization campaigns. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-3-hydroxy-2-naphthoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.